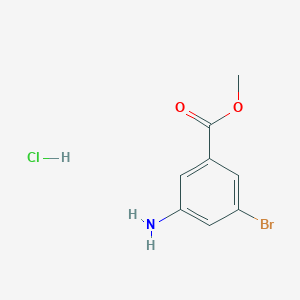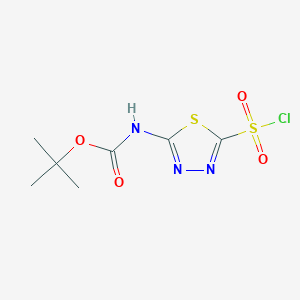![molecular formula C21H20ClN5O3 B2532208 (3-(2-氯苯基)-5-甲基异恶唑-4-基)(2-吗啉代-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)甲酮 CAS No. 2034370-07-3](/img/structure/B2532208.png)
(3-(2-氯苯基)-5-甲基异恶唑-4-基)(2-吗啉代-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
a. 激酶抑制剂: 该化合物的吡咯并嘧啶核心表明其具有激酶抑制活性。研究人员可以探索其作为激酶抑制剂的潜力,靶向参与癌症、炎症和神经退行性疾病等疾病的特定激酶。
b. 抗癌剂: 鉴于其结构与现有抗癌药物相似,可以研究该化合物对癌细胞的细胞毒性作用。研究人员可以探索其作用机制,并评估其对各种癌症类型的疗效。
c. 抗炎特性: 恶唑基-吗啉基组合可能具有抗炎特性。研究其对炎症途径和免疫反应的影响可能导致新型抗炎药物的出现。
有机合成与催化
该化合物的官能团为有机合成提供了令人兴奋的可能性:
a. 原子脱硼反应: 原子脱硼是合成化学中一项重要的转化。 研究人员可以探索将该化合物用作硼酸酯前体的可能性,从而通过 Suzuki-Miyaura 偶联或其他交叉偶联反应形成 C-C 键 .
b. 烯烃的氢甲基化: 该化合物实现的基于自由基的氢甲基化序列允许进行形式上的反马氏烯烃氢甲基化。 这种转化可以应用于复杂分子的合成,包括天然产物和药物 .
计算化学
该化合物的复杂结构为计算化学家提供了有趣的挑战:
a. 量子力学计算: 进行密度泛函理论 (DFT) 计算可以揭示其电子特性、稳定性和反应性的见解。
总之,该化合物在药物化学、有机合成、材料科学和计算化学方面具有前景。 进一步的研究和实验将揭示其在这些不同领域中的全部潜力 . 🌟
作用机制
Target of Action
The primary target of this compound is Purine Nucleoside Phosphorylase (PNP), an enzyme that plays a crucial role in the purine salvage pathway . PNP is involved in the breakdown of purine nucleosides into bases, which are then reused by the cell. Inhibiting PNP can disrupt this process, leading to a decrease in the availability of purine bases and a potential reduction in DNA and RNA synthesis.
Mode of Action
The compound acts as a competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This results in a decrease in the breakdown of purine nucleosides, leading to a reduction in the availability of purine bases for DNA and RNA synthesis.
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway, a biochemical pathway that recycles purine nucleosides. This pathway is crucial for the survival of cells, especially those that divide rapidly, such as cancer cells or cells of the immune system . By inhibiting PNP, the compound disrupts this pathway, potentially leading to cell death or a decrease in cell proliferation.
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to a decrease in the availability of purine bases for DNA and RNA synthesis. This can result in cell death or a decrease in cell proliferation, particularly in cells that divide rapidly . Therefore, the compound could potentially be used as a treatment for diseases characterized by rapid cell division, such as cancer or autoimmune diseases.
属性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-13-18(19(25-30-13)15-4-2-3-5-16(15)22)20(28)27-11-14-10-23-21(24-17(14)12-27)26-6-8-29-9-7-26/h2-5,10H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQUXURYTWUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Fluorophenyl)piperazinyl]-2-[(methylsulfonyl)phenylamino]ethan-1-one](/img/structure/B2532127.png)
![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)
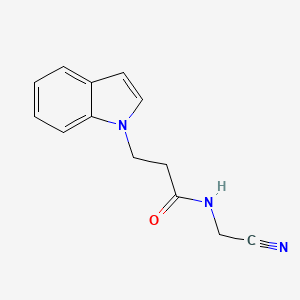
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)
![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)
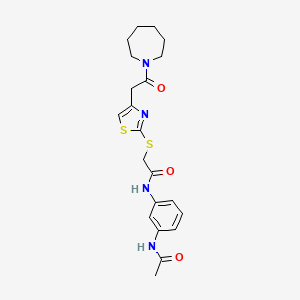
![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)
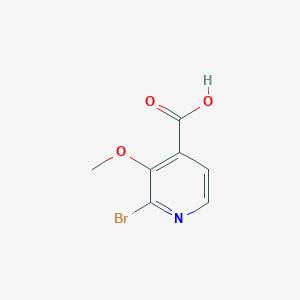
![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)
